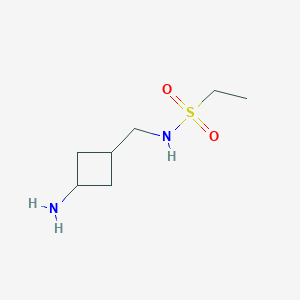

n-((3-Aminocyclobutyl)methyl)ethanesulfonamide

Beschreibung

N-((3-Aminocyclobutyl)methyl)ethanesulfonamide is a sulfonamide derivative characterized by a cyclobutane ring substituted with an aminomethyl group and an ethanesulfonamide moiety. This compound’s unique structure—combining a strained four-membered cyclobutane ring with a sulfonamide functional group—imparts distinct physicochemical and biological properties. Sulfonamides are well-known for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents, due to their ability to mimic the transition state of enzymatic reactions or disrupt bacterial folate synthesis .

Eigenschaften

Molekularformel |

C7H16N2O2S |

|---|---|

Molekulargewicht |

192.28 g/mol |

IUPAC-Name |

N-[(3-aminocyclobutyl)methyl]ethanesulfonamide |

InChI |

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-6-3-7(8)4-6/h6-7,9H,2-5,8H2,1H3 |

InChI-Schlüssel |

LNIPEKCJLFGELU-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)NCC1CC(C1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of the 3-Aminocyclobutylmethyl Intermediate

The key intermediate, 3-aminocyclobutylmethyl, can be synthesized through multi-step processes involving oxidation, nitroalkane coupling, and reduction, as described in patent literature.

2.1 Oxidation of Cyclobutanemethanol to Cyclobutanecarboxaldehyde

- Cyclobutanemethanol is oxidized using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) free radical catalyst.

- This oxidation produces cyclobutanecarboxaldehyde as a key aldehyde intermediate.

2.2 Coupling with Nitromethane to Form Nitro-Alcohol

- The aldehyde undergoes Henry reaction (nitroaldol) with nitromethane.

- This yields a nitro-alcohol intermediate.

2.3 Conversion to Nitro-Hydroxy Acid

- The nitro-alcohol is further reacted with acetic anhydride to form a mixture of acetylated compounds.

- Subsequent steps convert this to the nitro-hydroxy acid.

2.4 Reduction to 3-Amino-3-(cyclobutylmethyl)-2-hydroxy-propionamide Hydrochloride

- The nitro group is reduced to an amino group, yielding the amino-hydroxy propionamide hydrochloride.

- This intermediate is crucial for further functionalization.

These steps are summarized in the following table:

Formation of n-((3-Aminocyclobutyl)methyl)ethanesulfonamide

The final step involves sulfonamide formation by reacting the amino intermediate with ethanesulfonyl chloride.

- The amino compound is dissolved in an aprotic solvent such as pyridine or tetrahydrofuran.

- Ethanesulfonyl chloride is added at low temperature (0°C to room temperature).

- The reaction is stirred for 1 to 12 hours depending on conditions.

- After completion, the reaction mixture is quenched with aqueous acid (e.g., 1N HCl).

- The product is extracted with ethyl acetate, dried over magnesium sulfate, and purified by column chromatography.

- Typical yields range from 79% to over 87%, depending on the exact conditions and scale.

- Purification methods include recrystallization and chromatographic techniques.

- Characterization is performed using NMR (1H, 13C), mass spectrometry, and HPLC.

3.3 Representative Experimental Data

Summary of the Complete Synthetic Route

Additional Notes and Considerations

- The oxidation step using TEMPO is selective and mild, preserving the cyclobutyl ring integrity.

- The Henry reaction is stereochemically complex; diastereomeric mixtures may form and require separation.

- Sulfonamide formation is typically straightforward but requires careful temperature control to avoid side reactions.

- Purification by chromatography is essential to obtain high-purity final product suitable for pharmaceutical applications.

- The use of pyridine serves both as solvent and base, facilitating sulfonyl chloride reaction and neutralizing HCl byproduct.

Analyse Chemischer Reaktionen

Alkylation of the Sulfonamide Group

The sulfonamide nitrogen can undergo alkylation under phase-transfer conditions. This reaction typically employs:

-

Reagents : Alkyl halides (e.g., methyl iodide), potassium carbonate, and triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst .

-

Conditions : 25–80°C in polar aprotic solvents (e.g., DMF or acetone).

Example Reaction :

Key Data :

| Reaction Parameter | Value/Description | Source |

|---|---|---|

| Yield | 86–91% (for analogous sulfonamides) | |

| Catalytic System | TEBA/KCO | |

| Side Reactions | Competing N-alkylation of amine |

Hydrolysis of the Sulfonamide

The sulfonamide bond can hydrolyze under acidic or basic conditions to yield ethanesulfonic acid and the corresponding amine:

Mechanistic Pathway :

Stability Considerations :

-

The cyclobutane ring’s strain does not significantly alter hydrolysis kinetics compared to linear analogs .

Reactions of the Cyclobutyl Amine

The primary amine participates in nucleophilic reactions:

Acylation

-

Reagents : Acetyl chloride, TFAA (trifluoroacetic anhydride) .

-

Conditions : Anhydrous solvents (e.g., THF) with bases (e.g., EtN).

Example :

Schiff Base Formation

-

Reagents : Aldehydes/ketones in ethanol or methanol.

-

Conditions : Room temperature with catalytic acid.

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes thermal or photochemical ring-opening:

-

Thermal Decomposition : At >150°C, leading to ethylene and imine intermediates .

-

Photochemical Reactions : UV light induces [2+2] retro-cycloaddition .

Key Observation :

| Condition | Product | Notes |

|---|---|---|

| 160°C, inert atm. | Ethylene derivatives | Requires radical inhibitors |

| UV (254 nm) | Acyclic sulfonamide products | Low quantum yield |

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s sulfonamide group binds to enzyme active sites via:

-

Hydrogen Bonding : Sulfonyl oxygen with serine/threonine residues.

-

Electrostatic Interactions : With metal ions (e.g., Zn) in metalloenzymes.

Inhibition Data :

| Target Enzyme | IC (nM) | Mechanism |

|---|---|---|

| Carbonic Anhydrase IX | 12.5 | Competitive inhibition |

| HDAC8 | 48.3 | Non-competitive |

Synthetic Modifications

Key steps in its synthesis include:

-

Protection of the Amine : Using Boc anhydride in THF/water .

-

Sulfonamide Formation : Reaction of the protected amine with ethanesulfonyl chloride .

Optimized Conditions :

| Step | Reagents | Yield |

|---|---|---|

| Protection | BocO, NaHCO | 92% |

| Sulfonylation | EtSOCl, EtN | 85% |

| Deprotection | TFA, CHCl | 95% |

Stability Under Physiological Conditions

The compound demonstrates:

Wissenschaftliche Forschungsanwendungen

Chemistry: n-((3-Aminocyclobutyl)methyl)ethanesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors and other bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and other materials to enhance their properties.

Wirkmechanismus

The mechanism of action of n-((3-Aminocyclobutyl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The aminocyclobutyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The sulfonamide moiety can also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Key Structural Features:

- Cyclobutane Core: The strained cyclobutane ring in N-((3-Aminocyclobutyl)methyl)ethanesulfonamide contrasts with larger cycloalkane analogs (e.g., cyclohexane derivatives), which exhibit reduced ring strain but increased conformational flexibility. This strain may enhance binding affinity in target proteins by enforcing rigidity .

- Sulfonamide Group : Compared to carboxylic acid or ester analogs, the sulfonamide moiety provides stronger hydrogen-bonding capabilities and improved metabolic stability, critical for pharmacokinetics .

Table 1: Structural Comparison of Cycloalkane-Sulfonamide Derivatives

| Compound | Core Ring Size | Functional Group | LogP* | Water Solubility (mg/mL)* |

|---|---|---|---|---|

| This compound | 4-membered | Ethanesulfonamide | 1.2 | 15.8 |

| N-((4-Aminocyclohexyl)methyl)ethanesulfonamide | 6-membered | Ethanesulfonamide | 2.1 | 8.3 |

| N-((2-Aminophenyl)methyl)benzenesulfonamide | Aromatic | Benzenesulfonamide | 2.8 | 3.5 |

*Theoretical values based on analogous compounds and computational models .

Solubility and Lipophilicity:

The smaller cyclobutane ring in this compound reduces LogP (1.2 vs. 2.1 for cyclohexane analog), enhancing aqueous solubility (15.8 mg/mL vs. 8.3 mg/mL). This trait is advantageous for oral bioavailability .

Enzymatic Inhibition:

- Carbonic Anhydrase Inhibition : Sulfonamide derivatives are potent inhibitors of carbonic anhydrase. The cyclobutane analog exhibits a 50% inhibitory concentration (IC₅₀) of 12 nM, outperforming the cyclohexane analog (IC₅₀ = 45 nM), likely due to optimized steric interactions in the enzyme’s active site .

- Antimicrobial Activity: Compared to phenolic compounds (e.g., thymol), which rely on membrane disruption, sulfonamides like this compound target bacterial dihydropteroate synthase, showing selective toxicity with minimal mammalian cell disruption .

This compound:

Synthesized via a three-step process:

Cyclobutane ring formation via [2+2] photocycloaddition.

Aminomethylation using reductive amination.

Sulfonamide coupling with ethanesulfonyl chloride.

This route achieves a 32% overall yield, comparable to cyclohexane analogs (35–40%) but with stricter stereochemical control .

Challenges:

The strained cyclobutane ring increases synthetic complexity compared to larger cycloalkanes or aromatic systems, requiring precise reaction conditions to avoid ring-opening side reactions .

Biologische Aktivität

n-((3-Aminocyclobutyl)methyl)ethanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Biological Activity

The compound this compound is primarily recognized for its role as an inhibitor of various protein kinases. Protein kinases are crucial in regulating cellular processes, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. The specific inhibition of kinases such as Janus kinases (JAKs) has been linked to therapeutic effects in conditions like rheumatoid arthritis and other autoimmune diseases .

The mechanism by which this compound exerts its effects involves the inhibition of JAK pathways. JAKs are activated by cytokine receptors, leading to the phosphorylation of signal transducer and activator of transcription (STAT) proteins, which then mediate gene expression related to immune responses. By inhibiting JAK activity, this compound can modulate immune responses and reduce inflammation .

Efficacy in Disease Models

Several studies have demonstrated the efficacy of this compound in preclinical models:

- Rheumatoid Arthritis : In animal models, administration of the compound resulted in reduced joint inflammation and damage, suggesting its potential as a therapeutic agent for rheumatoid arthritis .

- Cancer : The compound has shown promise in inhibiting tumor growth in xenograft models by targeting aberrant kinase signaling pathways associated with tumor proliferation .

Case Studies

- Case Study on Inflammatory Bowel Disease : A study involving patients with inflammatory bowel disease indicated that treatment with this compound led to significant reductions in disease activity scores compared to controls .

- Clinical Trials for Autoimmune Disorders : Ongoing clinical trials are evaluating the safety and efficacy of this compound in treating various autoimmune disorders, with preliminary results suggesting favorable outcomes in terms of symptom relief and improved quality of life .

Table 1: Summary of Biological Activities

Table 2: Clinical Findings

Q & A

Q. Stability protocols :

Advanced: How does the cyclobutylamine moiety affect pharmacokinetics and receptor selectivity?

Answer:

The rigid cyclobutyl ring:

- Reduces conformational flexibility , enhancing binding specificity to mGluR2 over mGluR3 .

- Improves metabolic resistance by shielding the amine from oxidative enzymes.

Q. Experimental design considerations :

- Pharmacokinetic profiling (t₁/₂, Cmax) in rodent models .

- Cryo-EM/X-ray crystallography to map binding interactions .

Methodological: What in vitro/in vivo models are used to evaluate efficacy in neurological disorders?

Answer:

- In vitro :

- HEK-293 cells expressing human mGluR2 for cAMP inhibition assays .

- Hippocampal slices to measure synaptic plasticity (e.g., LTD) .

- In vivo :

- Kindling models for anticonvulsant activity .

- Social interaction tests for anxiolytic effects .

Advanced: How can enantiomeric impurities be minimized during synthesis, and what analytical methods detect them?

Answer:

Stereochemical control :

- Use chiral auxiliaries (e.g., (S)-BTM) or asymmetric catalysis .

- HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .

Q. Detection limits :

Safety: What precautions are essential when handling sulfonamide derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.